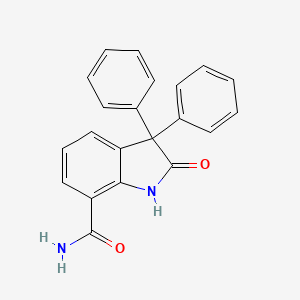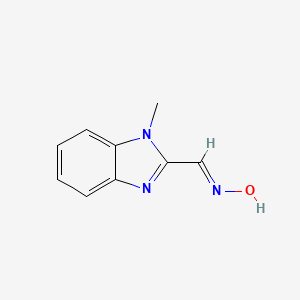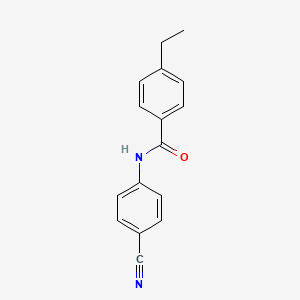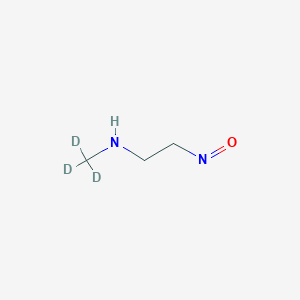
2-nitroso-N-(trideuteriomethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosoethylmethyl-d3-amine is a nitrosamine compound with the molecular formula C3H5D3N2O and a molecular weight of 91.13 g/mol . It is a deuterated analog of N-nitrosoethylmethylamine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in studies involving metabolic pathways and environmental pollutant standards.
Méthodes De Préparation
N-Nitrosoethylmethyl-d3-amine can be synthesized through the nitrosation of secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields. The reaction typically involves the use of tert-butyl nitrite as the nitrosating agent, which reacts with the secondary amine to form the nitrosamine compound.
Analyse Des Réactions Chimiques
N-Nitrosoethylmethyl-d3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-Nitrosoethylmethyl-d3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Nitrosoethylmethyl-d3-amine involves its metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These intermediates can cause DNA damage, leading to mutagenic and carcinogenic effects . The molecular targets include DNA and proteins, and the pathways involved are primarily related to the metabolic activation of nitrosamines .
Comparaison Avec Des Composés Similaires
N-Nitrosoethylmethyl-d3-amine is similar to other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodibutylamine . its deuterated nature makes it unique for specific research applications, particularly in studies requiring stable isotope labeling. The presence of deuterium atoms provides distinct advantages in tracing and quantifying the compound in complex biological and environmental matrices.
Similar Compounds
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosodibutylamine
- N-nitrosodiisopropylamine
This detailed article provides a comprehensive overview of N-Nitrosoethylmethyl-d3-amine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C3H8N2O |
|---|---|
Poids moléculaire |
91.13 g/mol |
Nom IUPAC |
2-nitroso-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C3H8N2O/c1-4-2-3-5-6/h4H,2-3H2,1H3/i1D3 |
Clé InChI |
GCKMHNBQXWJZIC-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCCN=O |
SMILES canonique |
CNCCN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


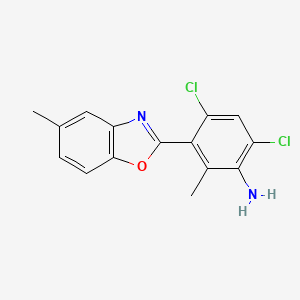
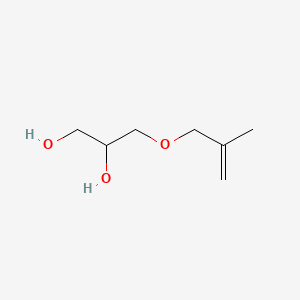
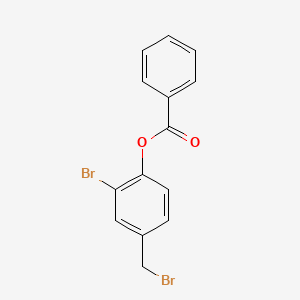
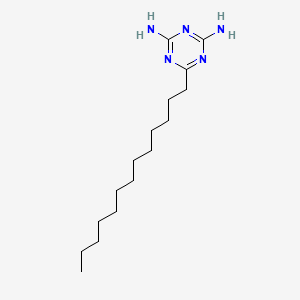
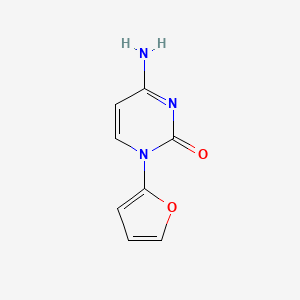
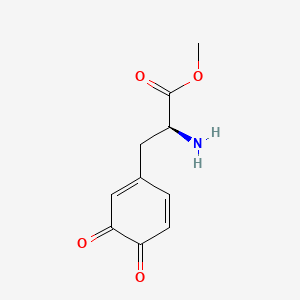
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
